molecular formula C18H18N4O3 B2614371 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797224-89-5

2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2614371
CAS No.: 1797224-89-5
M. Wt: 338.367
InChI Key: DQZWDSDVPNCEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Interactions

Nicotinonitrile derivatives exhibit diverse structural configurations, enabling the study of non-planar molecular structures and their supramolecular interactions. The investigation of such compounds, including their crystal structures, provides insights into weak intramolecular and intermolecular interactions, contributing to the development of new materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Chantrapromma et al., 2009).

Corrosion Inhibition

Pyridine derivatives, including nicotinonitriles, have been studied for their corrosion inhibition properties. These compounds show significant potential in protecting metals from corrosion, particularly in acidic environments. The research focuses on their adsorption and inhibitory effects on steel, revealing that such compounds can offer high inhibition efficiency, making them valuable for industrial applications in maintaining infrastructure integrity (Ansari et al., 2015).

Synthetic Methodologies

Research on nicotinonitriles also extends to synthetic chemistry, where they serve as key intermediates in the preparation of various nicotinic acid and nicotinamide derivatives. These studies demonstrate the versatility of nicotinonitriles in facilitating nucleophilic displacement reactions, highlighting their importance in the synthesis of complex organic molecules with potential pharmaceutical applications (Abdel-Aziz, 2007).

Molecular Interactions and Drug Design

Nicotinonitriles are explored for their role in drug design and molecular interaction studies. For example, research into the selective functionalization of C-H bonds adjacent to nitrogen atoms showcases the chemical versatility of nicotinonitrile derivatives, providing pathways for the development of novel pharmaceuticals. Such studies contribute to understanding the molecular basis of drug action and the design of new therapeutic agents (Shu et al., 2009).

Mechanism of Action

Properties

IUPAC Name

2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-17-15(5-3-9-21-17)18(23)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWDSDVPNCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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